molecular formula C20H23ClN2O B4437770 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide

1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide

Cat. No. B4437770
M. Wt: 342.9 g/mol
InChI Key: QRSYPRDGYKFHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. BTCP has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and drug addiction. In

Scientific Research Applications

1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have dopaminergic and noradrenergic effects, which may be beneficial in the treatment of Parkinson's disease. Additionally, 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide has been shown to have potential as a treatment for drug addiction, specifically cocaine addiction.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may lead to improved motor function and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects
1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which may lead to improved motor function and a reduction in drug-seeking behavior. Additionally, 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide has been shown to have analgesic effects, which may be beneficial in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and its effects are well understood. Additionally, 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide is relatively easy to synthesize and purify, which makes it a cost-effective compound to use in experiments. However, one limitation of using 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide is that it has been shown to have potential for abuse, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide. One area of research is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide and to identify any potential side effects or limitations of its use. Finally, there is a need for research on the development of new compounds that are similar to 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide but have improved efficacy and safety profiles.
Conclusion
In conclusion, 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide, or 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action is believed to involve dopamine and norepinephrine reuptake inhibition, which may lead to improved motor function and a reduction in drug-seeking behavior. While 1-benzyl-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, further research is needed to fully understand its potential benefits and limitations.

properties

IUPAC Name

1-benzyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-15-7-8-18(13-19(15)21)22-20(24)17-9-11-23(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSYPRDGYKFHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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